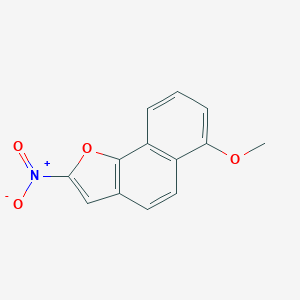

6-Methoxy-2-nitronaphtho(1,2-b)furan

Description

Overview of the Naphthofuran Core Structure and its Significance in Organic and Heterocyclic Chemistry

The naphthofuran core is a bicyclic organic structure resulting from the fusion of a naphthalene (B1677914) ring with a heterocyclic furan (B31954) ring. researchgate.net This scaffold is a key structural moiety found in a wide array of biologically significant natural products. researchgate.net The combination of a furan ring with other carbo- and heterocyclic structures leads to new classes of compounds with potentially useful properties. beilstein-journals.orgresearchgate.net

The significance of the naphthofuran skeleton is underscored by its presence in compounds exhibiting diverse and potent biological activities. researchgate.net Derivatives of this ring system are associated with antifungal, antibacterial, antiviral, antitumor, and anti-inflammatory properties. derpharmachemica.comresearchgate.net The inherent pharmacological and cytotoxic properties of naturally occurring naphthofurans have spurred considerable interest among medicinal and organic chemists to develop synthetic routes to these and related structures. researchgate.neteurjchem.com This makes the naphthofuran framework a "privileged structure" in drug discovery, serving as a versatile template for developing new therapeutic agents.

Structural Isomerism within Nitronaphthofurans: Focus on the Naphtho(1,2-b)furan Framework

Structural isomerism plays a critical role in determining the properties and activity of naphthofuran derivatives. The specific arrangement of the fused rings and the position of substituents on the core framework lead to a variety of isomers, each with unique characteristics.

The fusion of the furan and naphthalene rings can occur in different ways, leading to distinct parent isomers, primarily naphtho[2,1-b]furan (B1199300) and naphtho[1,2-b]furan (B1202928). Within the naphtho(1,2-b)furan framework of the subject compound, positional isomerism of the substituents is crucial. The placement of the nitro (-NO2) and methoxy (B1213986) (-OCH3) groups defines the specific identity of 6-Methoxy-2-nitronaphtho(1,2-b)furan.

Altering the positions of these functional groups on the naphtho(1,2-b)furan skeleton would result in a different structural isomer with potentially distinct electronic, steric, and biological properties. ontosight.ai For example, moving the methoxy group to the 7-position or the nitro group to the 5-position would create a new compound. The precise location of the electron-withdrawing nitro group and the electron-donating methoxy group significantly impacts the molecule's dipole moment, reactivity in chemical reactions, and its ability to interact with biological targets. ontosight.ai

The table below illustrates potential positional isomers within the methoxy-nitronaphtho(1,2-b)furan family, highlighting the structural diversity achievable through substituent placement.

| Compound Name | Methoxy Position | Nitro Position | Parent Framework |

|---|---|---|---|

| This compound | 6 | 2 | Naphtho(1,2-b)furan |

| 5-Methoxy-2-nitronaphtho(1,2-b)furan | 5 | 2 | Naphtho(1,2-b)furan |

| 7-Methoxy-2-nitronaphtho(1,2-b)furan | 7 | 2 | Naphtho(1,2-b)furan |

| 6-Methoxy-3-nitronaphtho(1,2-b)furan | 6 | 3 | Naphtho(1,2-b)furan |

Historical Development and Emerging Trends in the Research of Methoxy- and Nitro-Substituted Naphthofurans

Research into substituted naphthofurans has evolved significantly over the years, driven by their interesting biological profiles. Early research often focused on the isolation of naturally occurring naphthofurans and the synthesis of simple derivatives to explore their fundamental chemical and biological properties. researchgate.net

A notable area of historical research has been the investigation of the genotoxic properties of nitro-substituted naphthofurans. For instance, the related isomer, 7-methoxy-2-nitronaphtho[2,1-b]furan (known as R7000), was identified as a very potent mutagen in both bacterial and mammalian cells, leading to studies on its carcinogenic potential. researchgate.net Such findings highlighted the profound impact of nitro and methoxy substitution on the biological activity of the naphthofuran core and spurred further investigation into the structure-activity relationships of this class of compounds. researchgate.netnih.gov

In terms of synthetic chemistry, early methods for constructing the naphthofuran skeleton often involved multi-step sequences. researchgate.net However, emerging trends in organic synthesis are focused on developing more efficient and environmentally benign methodologies. Modern approaches include:

Catalytic Reactions: The use of transition-metal catalysts, such as rhodium (II) and ytterbium (III), has enabled cascade reactions for the efficient synthesis of substituted naphthofurans. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed as a powerful tool to shorten reaction times, reduce solvent volumes, and often increase yields in the synthesis of substituted naphthofurans, such as 9-methoxynaphtho[1,2-b]benzofuran. mdpi.com

Photochemical Methods: Visible-light-mediated reactions are gaining prominence as a green chemistry approach for constructing complex heterocyclic systems, including the synthesis of naphtho[2,3-b]furan-4,9-diones via [3+2] cycloaddition reactions. nih.gov

These advanced synthetic strategies facilitate the creation of diverse libraries of substituted naphthofurans, enabling more comprehensive exploration of their potential in fields like materials science and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

117661-43-5 |

|---|---|

Molecular Formula |

C13H9NO4 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

6-methoxy-2-nitrobenzo[g][1]benzofuran |

InChI |

InChI=1S/C13H9NO4/c1-17-11-4-2-3-10-9(11)6-5-8-7-12(14(15)16)18-13(8)10/h2-7H,1H3 |

InChI Key |

WSZXIHNALVFBNY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC3=C2OC(=C3)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC2=C1C=CC3=C2OC(=C3)[N+](=O)[O-] |

Synonyms |

6-Methoxy-2-nitronaphtho(1,2-b)furan |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 2 Nitronaphtho 1,2 B Furan

Retrosynthetic Analysis and Established Pathways for the Naphtho[1,2-b]furan (B1202928) Skeleton Formation

Retrosynthetic analysis is a foundational technique for designing the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. airitilibrary.com For the naphtho[1,2-b]furan skeleton, retrosynthesis typically involves disconnections that break the bonds forming the furan (B31954) ring, leading back to substituted naphthol and various C2 synthons. Key strategies focus on forming either the C-C or C-O bonds of the furan ring in the final steps.

The construction of the naphtho[1,2-b]furan skeleton is achieved through various multi-step cyclization and annulation reactions. These methods provide a versatile platform for accessing a wide range of substituted derivatives.

One prominent strategy involves the palladium-catalyzed tandem cyclization of specifically designed precursors. For instance, the Pd(PPh₃)₂Cl₂-catalyzed cyclization of conjugated diazo ene-yne-ketones can form a trisubstituted furan ring. nih.govacs.org A subsequent Rh₂(OAc)₄-mediated C(sp²)-H insertion at the ortho-position of an aryl group attached to the furan can then construct the naphthalene (B1677914) cycle, yielding trifunctionalized naphtho[1,2-b]furans. nih.govacs.org

Another classical approach is the Claisen rearrangement. The synthesis of 1,2-dihydronaphtho[2,1-b]furan (B1253133), a related skeleton, begins with the condensation of a naphthol with an appropriate allyl halide to form an ether. rsc.org This ether then undergoes a Claisen rearrangement, followed by cyclization to form the dihydronaphthofuran ring. rsc.org Subsequent oxidation or aromatization steps can then lead to the fully aromatic naphtho[1,2-b]furan core.

Annulation of naphthols with various reagents is also a common strategy. For example, a one-step synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates has been reported from the reaction of substituted naphthols and ethyl 2,3-dibromopropanoate in the presence of K₂CO₃. rsc.org

The table below summarizes some established cyclization strategies.

Table 1: Selected Cyclization and Annulation Strategies for Naphtho[1,2-b]furan Skeleton

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Conjugated diazo ene-yne-ketones | Pd(PPh₃)₂Cl₂, Rh₂(OAc)₄ | Tandem Cyclization / C-H Insertion | Trifunctionalized naphtho[1,2-b]furans | nih.gov, acs.org |

| Substituted Naphthols, Ethyl 2,3-dibromopropanoate | K₂CO₃ | Annulation / Cyclization | Dihydronaphtho[1,2-b]furan carboxylates | rsc.org |

Functional Group Interconversions and Aromatic Substitution Reactions

Functional Group Interconversion (FGI) is a critical tactic in organic synthesis, allowing for the conversion of one functional group into another without altering the carbon skeleton. airitilibrary.comimperial.ac.uk Once the naphtho[1,2-b]furan core is assembled, FGI enables the introduction of desired substituents like methoxy (B1213986) and nitro groups. Common FGIs include the conversion of hydroxyl groups to methoxy groups (methylation) or the transformation of amines into various other functionalities. vanderbilt.edu

Aromatic substitution reactions are also key to functionalizing the pre-formed skeleton. The furan ring is generally more susceptible to electrophilic aromatic substitution than benzene (B151609), with a preference for substitution at the 2-position. pearson.com This reactivity can be exploited to introduce groups like the nitro group onto the furan moiety of the naphtho[1,2-b]furan system. For instance, nitration using standard nitrating agents can selectively install a nitro group at the C2 position.

In some syntheses, a functional group can play a dual role. In a microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran, a nitro group acts first as an electron-withdrawing group to activate the ring for nucleophilic aromatic substitution and then serves as a leaving group during the final cyclization step to form the furan ring. mdpi.com This highlights how strategic placement of functional groups can facilitate complex transformations.

Direct and Analogous Synthesis of 6-Methoxy-2-nitronaphtho(1,2-b)furan

Direct synthesis of this compound would typically involve a multi-step sequence starting from a methoxy-substituted naphthalene precursor. ontosight.aiontosight.ai A plausible route involves the formation of the naphthofuran core followed by the introduction of the nitro group.

An analogous synthesis for 5-chloro-2-nitro-naphtho(1,2-b)furan suggests a general pathway where the naphthofuran core is constructed first, followed by the introduction of the substituents. ontosight.ai Applying this logic, a synthesis could start with 6-methoxy-1-naphthol. This precursor would undergo reactions to build the furan ring, for example, by reaction with a chloro- or bromo-acetaldehyde equivalent, followed by cyclization. The resulting 6-methoxynaphtho(1,2-b)furan would then be subjected to nitration to introduce the nitro group at the electron-rich 2-position of the furan ring. pearson.com

Achieving high yield and regioselectivity for a specific isomer like this compound requires careful optimization of reaction conditions. scielo.br Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

Catalyst Systems: Palladium-based catalysts are frequently used in the construction of furan rings and in cross-coupling reactions to build the naphthofuran skeleton. nih.govresearchgate.net The choice of ligands (e.g., phosphines) and the palladium source (e.g., Pd(OAc)₂) can significantly influence the reaction's efficiency and selectivity. mdpi.com

Solvent and Base: The choice of solvent can affect reactant solubility and reaction rates. Aprotic polar solvents like DMF or DMSO are often employed. mdpi.com The base used (e.g., K₂CO₃, Cs₂CO₃, potassium tert-butoxide) is crucial for deprotonation steps and can influence the reaction outcome. rsc.orgmdpi.com

Temperature and Reaction Method: Temperature control is vital; some reactions proceed at room temperature while others require reflux or microwave irradiation to enhance reaction rates and yields. mdpi.comscielo.br Microwave-assisted synthesis has been shown to be a powerful tool, often reducing reaction times and by-product formation. mdpi.com

The table below shows an example of optimized conditions for a related synthesis.

Table 2: Example of Optimized Reaction Conditions for Naphtho[2,3-b]furan-4,9-dione Synthesis

| Parameter | Condition | Outcome | Reference(s) |

|---|---|---|---|

| Solvent | Acetonitrile (MeCN) | Optimal | mdpi.com |

| Light Source | Blue LEDs (460 nm) | Essential for reaction | mdpi.com |

| Temperature | Ambient | Favorable | mdpi.com |

Purity Assessment and Yield Enhancement in Synthetic Protocols

Ensuring the purity of the final compound is paramount. Standard laboratory techniques such as column chromatography, recrystallization, and thin-layer chromatography (TLC) are used for purification and monitoring reaction progress. mdpi.com The structure and purity of the synthesized this compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.com

Yield enhancement is directly linked to the optimization of reaction conditions as discussed previously. A systematic approach, such as varying one reaction parameter at a time (e.g., catalyst loading, temperature, base concentration), allows for the identification of the optimal conditions that maximize the conversion of starting materials into the desired product while minimizing the formation of side products. scielo.br

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives, often as part of structure-activity relationship (SAR) studies to develop potent therapeutic agents. nih.gov

Derivatization can be achieved through several chemical transformations:

Reduction of the Nitro Group: The nitro group at the C2 position is a versatile handle for further functionalization. It can be readily reduced to an amino group (-NH₂). This amine can then be converted into a wide array of amides, sulfonamides, or ureas, or it can participate in cyclization reactions to form new heterocyclic rings fused to the naphthofuran core. researchgate.net

Substitution on the Naphthalene Ring: Electrophilic aromatic substitution on the naphthalene portion of the molecule can introduce additional functional groups, although the directing effects of the existing methoxy group and the fused furan ring must be considered.

Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be used as a point of attachment for various other groups through ether or ester linkages.

For example, extensive SAR studies on naphtho[1,2-b]furan-2-carboxamide derivatives have led to the identification of potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov This demonstrates how systematic modification of the core structure can lead to compounds with highly specific biological activities.

Modifications on the Furan Ring System and its Substituents

The furan ring in this compound is a key site for chemical modifications. The inherent reactivity of the furan nucleus, characterized by its electron-rich nature, makes it susceptible to various transformations.

One of the primary modifications of the substituents on the furan ring involves the reduction of the nitro group at the C2 position. This transformation is a common and crucial step in the functionalization of nitroaromatic compounds. wikipedia.orgorganic-chemistry.org The resulting 2-amino-6-methoxynaphtho(1,2-b)furan is a versatile intermediate for further derivatization. A variety of reducing agents can be employed for this purpose, offering different levels of selectivity and reactivity.

| Reagent/Catalyst | Conditions | Product |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Hydrogen gas | 2-Aminonaphtho(1,2-b)furan derivative |

| Metal/Acid (e.g., Fe/HCl, SnCl₂) | Acidic medium | 2-Aminonaphtho(1,2-b)furan derivative |

| Sodium Borohydride/Transition Metal Catalyst | Varies | 2-Aminonaphtho(1,2-b)furan derivative |

This table presents plausible reduction methods based on general knowledge of nitro group reduction, as specific examples for this compound are not extensively documented.

Further modifications can be envisioned through electrophilic substitution reactions on the furan ring. Generally, electrophilic attack on furan occurs preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. numberanalytics.comchemicalbook.compearson.comreddit.com In the case of this compound, the C2 position is already occupied by a nitro group. This, coupled with the electron-withdrawing nature of the nitro group, would likely deactivate the furan ring towards electrophilic substitution. However, under forcing conditions, substitution might occur at other available positions, though such reactions are not well-documented for this specific compound.

Nucleophilic substitution on the furan ring of this compound is less common but could potentially be achieved, particularly if a suitable leaving group is present.

Alterations to the Naphthalene Moiety and Methoxy/Nitro Group Positions

The methoxy group at the C6 position is generally stable. However, demethylation to the corresponding hydroxyl group can be achieved using strong acids like HBr or Lewis acids such as BBr₃. This hydroxyl functionality can then serve as a handle for further reactions, including etherification or esterification, to introduce a variety of other functional groups.

While the direct relocation of the methoxy or nitro groups is not a straightforward synthetic operation, the synthesis of isomers with these groups at different positions on the naphthalene ring is a common strategy to explore structure-activity relationships. For instance, the synthesis of a related compound, 9-methoxynaphtho[1,2-b]benzofuran, has been reported, highlighting the influence of substituent positioning on the synthetic route and properties of the final product. mdpi.com

The nitro group, beyond its reduction to an amine, can also influence the reactivity of the naphthalene ring. Its electron-withdrawing nature can direct nucleophilic aromatic substitution on the naphthalene moiety, although such reactions would require specific conditions and are not extensively reported for this particular molecule.

Hybridization with Other Bioactive Heterocyclic Systems (e.g., Pyrazole (B372694), Thiadiazole)

Creating hybrid molecules by fusing or linking this compound with other bioactive heterocyclic systems like pyrazole and thiadiazole is a promising strategy in medicinal chemistry to develop compounds with enhanced or novel pharmacological profiles.

Pyrazole Hybrids: The synthesis of naphthofuran-pyrazole hybrids often involves the utilization of a hydrazine (B178648) or a precursor that can be converted into a hydrazine. researchgate.netnih.govchim.it A plausible synthetic route to a pyrazole hybrid of this compound would start with the reduction of the C2-nitro group to an amino group. wikipedia.orgorganic-chemistry.org This amine can then be diazotized and reduced to form a hydrazine derivative. The resulting naphthofuran-2-hydrazine can then be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring.

| Starting Material | Key Reagents | Intermediate/Product |

| This compound | 1. Reducing agent (e.g., SnCl₂/HCl) 2. NaNO₂/HCl, then SnCl₂ | 6-Methoxy-naphtho(1,2-b)furan-2-hydrazine |

| 6-Methoxy-naphtho(1,2-b)furan-2-hydrazine | 1,3-Diketone (e.g., acetylacetone) | Pyrazole-substituted naphtho(1,2-b)furan |

This table outlines a potential synthetic pathway, as direct synthesis from this compound has not been specifically detailed in the available literature.

Thiadiazole Hybrids: Similarly, the synthesis of naphthofuran-thiadiazole hybrids can be achieved through the cyclization of appropriate precursors. jocpr.comsbq.org.brnih.gov One common method involves the reaction of a carboxylic acid derivative with thiosemicarbazide (B42300). For the target molecule, the 2-amino derivative could be converted into a 2-carboxylic acid via a Sandmeyer-type reaction. This carboxylic acid can then be activated and reacted with thiosemicarbazide, followed by cyclization to yield the 1,3,4-thiadiazole (B1197879) ring.

Another approach could involve the conversion of the 2-amino group into an isothiocyanate, which can then react with a hydrazine derivative to form a thiosemicarbazide intermediate that subsequently cyclizes to the thiadiazole.

The exploration of these synthetic transformations provides access to a diverse library of novel compounds derived from this compound, enabling further investigation into their chemical properties and potential applications.

Biological Activities and Mechanistic Studies of 6 Methoxy 2 Nitronaphtho 1,2 B Furan

In Vitro Pharmacological Investigations of 6-Methoxy-2-nitronaphtho(1,2-b)furan Analogs

Naphthofuran derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net The core naphthofuran structure is a recurring motif in compounds exhibiting potent effects against various pathogens, including bacteria and fungi. researchgate.netmdpi.com

Antibacterial Activity: Studies on various naphtho[2,1-b]furan (B1199300) derivatives, which are structural isomers of the naphtho(1,2-b)furan series, have confirmed significant antibacterial action. nih.govnih.gov Newly synthesized analogs have been screened against a panel of Gram-positive and Gram-negative bacteria, often showing promising results. mdpi.com For instance, certain synthetic derivatives of 2-acetylnaphtho[2,1-b]furan were tested for their in vitro antibacterial efficacy. The results, measured by the zone of inhibition, indicated notable activity against common pathogens. One particular derivative, 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan, was identified as being highly active against all tested bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected Naphtho[2,1-b]furan Analogs

| Compound/Analog | Test Concentration | Staphylococcus aureus (Gram +) Zone of Inhibition (mm) | Bacillis subtilis (Gram +) Zone of Inhibition (mm) | Pseudomonas aeruginosa (Gram -) Zone of Inhibition (mm) | Escherichia coli (Gram -) Zone of Inhibition (mm) |

|---|---|---|---|---|---|

| Analog A | 30 µg/mL | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |

| Analog B | 30 µg/mL | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |

| 2-(5-amino-4-cyano-3-thienyl) naphtha [2,1-b]furan (7) | 30 µg/mL | Highly Active | Highly Active | Highly Active | Highly Active |

Data derived from qualitative descriptions in source material. nih.gov

Antifungal Activity: The antifungal potential of this class of compounds has also been a key area of investigation. The same screenings that demonstrated antibacterial effects also evaluated efficacy against fungal strains like Aspergillus fumigatus and Candida albicans. nih.govnih.gov The derivative 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan also showed the highest activity against the tested fungi. nih.gov Broader studies on related structures, such as naphthoquinones, further support the antifungal potential of the methoxy-naphthalene core. For example, 2-methoxynaphthalene-1,4-dione demonstrated significant antifungal activity against Cryptococcus spp., with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

Antiviral Activity: While the naphthofuran skeleton is associated with a wide range of biological effects, including antiviral properties, specific data on the antiviral efficacy of this compound itself or its immediate analogs are less detailed in publicly available research. researchgate.net However, the broader class of heterocyclic compounds containing furan (B31954) rings is actively being investigated for potential antiviral applications against a variety of viral pathogens.

The anticancer properties of naphthofuran derivatives are a significant focus of pharmacological research. ontosight.airesearchgate.net Analogs are frequently evaluated for their ability to inhibit the growth of various cancer cell lines.

Studies on furanonaphthoquinones, which are structurally related, have demonstrated preferential cytotoxicity toward human tumor cells compared to normal cells. Two specific analogs, 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) and 2-methyl-5(or 8)-hydroxynaphtho[2,3-b]furan-4,9-dione (FNQ13), showed high 50% growth inhibition (IC50) ratios when comparing cancer cells to normal cells, indicating a wide spectrum of selective antitumor activity. nih.gov Furthermore, a series of 1,2-dihydronaphtho[2,1-b]furan (B1253133) derivatives were synthesized and evaluated for their antiproliferative potential against human breast cancer cells (MDA-MB-468 and MCF-7) and non-cancerous lung fibroblast cells (WI-38). researchgate.net Three compounds from this series showed promising anticancer activity, with one in particular exhibiting the best antiproliferative effects based on multiple biochemical and microscopic experiments. researchgate.net These findings underscore the potential of the naphthofuran scaffold in developing new antitumor agents.

Table 2: Antitumor Activity of Selected Naphthofuran Analogs

| Compound/Analog | Cell Line(s) | Activity Metric | Finding |

|---|---|---|---|

| FNQ3 | Human Carcinoma & Osteosarcoma | T/C% | Significant antitumor activity (T/C% of 16.6 to 41.6) in nude mouse xenografts. nih.gov |

| FNQ13 | Human Carcinoma Cells | IC50 Ratio | High selectivity with IC50 ratios of 10.4 to 14.1 for cancer vs. normal cells. nih.gov |

| Dihydronaphtho[2,1-b]furan Analog 3b | MDA-MB-468, MCF-7 (Breast Cancer) | MTT Assay | Found to have the best anti-proliferative activities among 21 synthesized compounds. researchgate.net |

T/C% = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower value indicates higher activity.

Naphthofuran derivatives and related compounds have been investigated for their potential to mitigate inflammation and pain. ontosight.airesearchgate.net A synthetic small molecule based on an indeno-naphthofuran scaffold, 6b,11b-Dihydroxy-6b,11b-dihydro-7H-indeno[1,2-b]naphtho[2,1-d]furan-7-one (DHFO), has been reported to possess anti-inflammatory and peripheral analgesic activities. nih.govresearchgate.net In a carrageenan-induced inflammatory air pouch model, which mimics an arthritic synovium, DHFO effectively reduced inflammatory indicators like redness, swelling, and neutrophil infiltration. nih.govresearchgate.net Its mechanism is linked to the targeting of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response. nih.gov DHFO was shown to reduce the nuclear levels of NF-κB in lipopolysaccharide-stimulated macrophages. nih.govresearchgate.net

The interaction of naphthofuran derivatives with specific biological macromolecules is a critical aspect of understanding their mechanism of action. Research has focused on their ability to modulate key enzymes and nuclear receptors involved in metabolic and signaling pathways.

A significant finding in the study of nitronaphthofurans is their interaction with Hepatocyte Nuclear Factor 4 alpha (HNF4α), a nuclear receptor that is a master regulator of liver development and lipid metabolism. nih.gov A yeast one-hybrid system was used to screen a library of synthetic compounds for HNF4α modulators, which identified a hit compound characterized by a methoxy (B1213986) group on a nitronaphthofuran backbone. nih.gov

Further investigation into a collection of related molecules revealed that both the nitro group and the complete naphthofuran structure were essential for full activity. nih.gov The addition of a hydroxyl group at the 7-position of the scaffold resulted in the most active compound in the series. nih.gov These findings indicate that nitronaphthofuran derivatives can directly modulate the activity of HNF4α, a target implicated in diabetes and metabolic diseases. nih.govnih.gov In a separate line of research, other naphthofuran derivatives have been identified as potent activators of SIRT1, an enzyme involved in cellular regulation and longevity. nih.gov

Direct interaction between nitronaphthofuran analogs and their target receptors has been confirmed through biophysical methods. For the most active hydroxylated nitronaphthofuran analog from the HNF4α screening, a direct interaction with the ligand-binding domain (LBD) of HNF4α was detected using Nuclear Magnetic Resonance (NMR) and thermal denaturation assays. nih.gov This provides strong evidence that these compounds function by directly binding to the receptor to modulate its transcriptional activity. While specific binding studies for this compound on a wide range of receptors are not extensively documented, studies on related benzofuran (B130515) derivatives demonstrate a general ability to interact with proteins. For example, certain benzofurans have been shown to bind to bovine serum albumin (BSA), altering its secondary structure and thermal stability, which can serve as a model for understanding how these compounds might be transported and interact with protein targets in vivo. mdpi.com

Enzyme and Receptor Modulatory Effects

Genotoxic and Mutagenic Potentials of this compound (Mechanistic Focus)

The compound this compound, also referred to in scientific literature as 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000), is recognized as a potent genotoxic and mutagenic agent. nih.govoup.com Its ability to induce genetic damage stems from its chemical structure, which, following metabolic activation, can interact directly with DNA, leading to the formation of adducts, induction of mutations, and activation of cellular repair mechanisms.

Formation and Characterization of DNA Adducts and Lesions

The genotoxicity of this compound is fundamentally linked to its capacity to form covalent bonds with DNA, creating DNA adducts. oup.comnih.gov This process is not direct; the compound requires metabolic activation to become reactive towards DNA. oup.comnih.gov Studies utilizing the ³²P-postlabelling technique have demonstrated that this compound forms a complex profile of DNA adducts in bacteria. oup.com Initial studies in Escherichia coli identified at least nine or ten distinct DNA adducts following exposure. oup.comnih.govnih.gov

Further research has shown that the extent and nature of adduct formation can be tissue-specific. In studies with transgenic mice, R7000 led to the formation of 14 different nucleotide modifications in the caecum, whereas seven were identified in the small intestine. oup.com

Investigations into the specific nucleotide targets revealed a strong preference for guanine (B1146940) residues. oup.comnih.gov Experiments using plasmids with defined AT-rich and GC-rich sequences showed preferential binding to the GC segments. nih.gov Analysis demonstrated that the activated form of the compound creates alkali-labile phosphodiester bonds specifically at guanine positions. nih.gov These guanine adducts act as significant lesions, capable of blocking DNA replication by DNA polymerase. nih.gov The mechanism is thought to involve the formation of unstable N⁷-guanine derivatives, which can lead to the creation of premutagenic abasic sites through the spontaneous cleavage of the N-glycosidic bond. oup.com

Mutational Spectrum Analysis: Base Pair Substitutions and Frameshift Events

The DNA adducts formed by this compound are highly mutagenic, inducing a characteristic pattern of genetic alterations. Analysis of the lacI gene in E. coli reveals that approximately 80% of all induced mutations occur at G:C base pairs. nih.govoup.com These mutations are predominantly two types: base pair substitutions and single-base frameshifts, which occur in roughly equal proportions. nih.govoup.com

Base Pair Substitutions: All six possible types of base pair substitutions have been observed. nih.govoup.com However, the spectrum is dominated by specific transversions. In wild-type E. coli, G:C→T:A transversions are the most frequent substitution event. nih.govoup.com A significant number of these substitutions occur within a specific consensus sequence, 5'-TGGCG-3' or 5'-TGGC-3', at the mutated guanine. nih.gov The profile of substitution mutations shows a strong similarity to those generated at apurinic (AP) sites, suggesting that the decay of primary adducts into abasic sites is a key intermediate step in the mutagenic process. nih.govoup.com

Frameshift Events: Single-base frameshift mutations consist almost entirely of the deletion of a single G:C base pair (-1 frameshifts). nih.govoup.com These events characteristically occur within runs of two or more contiguous guanine or cytosine residues. nih.gov The frequency of these deletions has been shown to increase with the length of the reiterated sequence, a finding that strongly suggests a strand-slippage mechanism during DNA replication or repair. nih.gov

Other mutational classes, such as double-base frameshifts and larger deletions, are observed at a much lower frequency. nih.govoup.com The mutational spectrum induced in mice shows considerable similarity to that found in E. coli, with the primary difference being the relative proportion of frameshifts to base substitutions. nih.govresearchgate.net

Table 1: Mutational Spectrum of this compound in the lacI Gene of E. coli

| Mutation Type | Primary Event | Key Characteristics | Reference |

|---|---|---|---|

| Base Pair Substitution | G:C→T:A Transversion | Dominant substitution in wild-type (umuC+) context. Often occurs at G in 5'-TGGC-3' sequence. | nih.govoup.com |

| G:C→C:G Transversion | Predominant substitution in error-prone repair deficient (umuC) context. | nih.govoup.com | |

| Single-Base Frameshift | -1 Deletion | Primarily deletion of a G:C pair in runs of G or C bases (e.g., GG, GGG). | nih.govoup.com |

| Other Events | Double Frameshifts, Large Deletions | Occur at a low frequency. | nih.govoup.com |

Role of DNA Repair Pathways (e.g., SOS Response, Error-Prone Repair) in Mutagenesis

The cellular response to DNA damage induced by this compound involves multiple DNA repair pathways, which significantly influence both cell survival and the final mutational outcome. The compound is a potent inducer of the SOS response in E. coli, a global response to extensive DNA damage. oup.com

SOS and Error-Prone Repair: The SOS-inducible, error-prone repair pathway, involving the umuC gene product, plays a critical role in processing the DNA lesions that escape NER. nih.govoup.com This pathway allows for translesion synthesis, bypassing the adducts that would otherwise block replication, but often at the cost of introducing mutations. The influence of this pathway is evident when comparing mutational spectra in wild-type (umuC⁺) and deficient (umuC) strains. nih.govoup.com Bacteria lacking umuC function exhibit a two- to four-fold decrease in survival following exposure. nih.govoup.com Furthermore, the umuC product influences the type of mutations that are fixed; its presence is associated with the predominance of G:C→T:A transversions, while its absence leads to a prevalence of G:C→C:G transversions. nih.govoup.com This suggests that the UmuC-dependent polymerase has a distinct signature when bypassing these specific DNA adducts or the resulting abasic sites. nih.govoup.com

Metabolic Activation and Biotransformation Pathways

The genotoxic activity of this compound is entirely dependent on its metabolic conversion into reactive electrophilic species that can bind to DNA.

The critical first step in the bioactivation of this compound is the reduction of its nitro group. nih.gov This process is mediated by nitroreductase enzymes. These enzymes catalyze the transfer of electrons to the nitro group, generating highly reactive intermediates such as nitroso and N-hydroxylamino derivatives. It is these reduced metabolites, not the parent compound, that are responsible for reacting with DNA, particularly at guanine sites, to form adducts. nih.gov

In addition to reductive activation, the compound also undergoes oxidative metabolism. Studies in rats have identified three primary metabolic pathways in vivo: O-demethylation of the methoxy group, hydroxylation of the aromatic naphthofuran ring system, and cleavage of the furan ring. nih.gov These oxidative reactions are generally considered detoxification pathways. Research on related naphthofuran structures using liver microsomes indicates that the presence of the nitro group directs the enzymatic attack of oxidative enzymes primarily to the benzene (B151609) ring portion of the molecule. nih.gov

Elucidation of Molecular Mechanisms of Action

The biological activities of nitronaphthofuran derivatives are intrinsically linked to their molecular structure and the chemical reactivity of their substituents. The nitro group, in particular, is often crucial for their interaction with biological targets and can play a role in their potential therapeutic effects. ontosight.ai

While specific cellular and subcellular targets for this compound have not been extensively documented, research on analogous compounds suggests that DNA is a primary target. For the related compound 7-methoxy-2-nitronaphtho[2,1-b]furan, studies have indicated that it can form adducts with DNA, with a preference for guanine residues. This interaction with genetic material is a key aspect of its mutagenic properties. nih.gov

The genotoxicity of nitrofuran derivatives is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that bind to cellular macromolecules. The mutagenic potential of 7-methoxy-2-nitronaphtho[2,1-b]furan has been demonstrated in bacterial assays and in vivo studies with transgenic mice. nih.gov In these studies, the compound induced mutations in the lacI gene, with the most affected organs being those of the digestive system, such as the small intestine, cecum, and colon. nih.gov

Table 1: Investigated Biological Targets of Related Naphthofuran Derivatives

| Compound Class | Investigated Target | Observed Effect |

| Naphtho[2,1-b]furan derivatives | DNA | Adduct formation, mutagenicity |

| Benzo[b]furan derivatives | Tubulin | Inhibition of polymerization, antiproliferative effects |

Note: This table includes data from studies on related furan-containing compounds to provide context on potential targets.

The interaction of nitronaphthofuran compounds with cellular targets such as DNA can trigger a cascade of cellular responses and perturb critical biological pathways. The formation of DNA adducts can lead to the activation of DNA damage response pathways, which may result in cell cycle arrest, apoptosis, or mutagenesis if the damage is not properly repaired.

While specific signal transduction cascades affected by this compound are not well-defined, the known mutagenic effects of the 7-methoxy isomer suggest an impact on pathways related to genomic stability and cell cycle control. nih.gov The induction of mutations in stem cells, as suggested by studies on 7-methoxy-2-nitronaphtho[2,1-b]furan, could have significant implications for carcinogenesis. nih.gov

The biological activity of many nitroaromatic compounds, including nitronaphthofurans, is often dependent on their metabolic activation. These compounds can be considered prodrugs that are converted to their active forms within the body. nih.gov The key step in this activation is typically the reduction of the nitro group. nih.gov

Studies on the metabolism of the related compound 7-methoxy-2-nitronaphtho[2,1-b]furan have identified several biotransformation pathways. nih.govnih.gov These metabolic processes are crucial for both the activation and detoxification of the compound.

The primary metabolic pathways identified for 7-methoxy-2-nitronaphtho[2,1-b]furan in rats include:

Demethylation of the methoxy group. nih.gov

Hydroxylation of the aromatic ring. nih.gov

Cleavage of the furan ring . nih.gov

Reduction of the nitro group to an amine. nih.gov

The reduction of the nitro group is a critical activation step that can lead to the formation of highly reactive intermediates capable of binding to cellular macromolecules like DNA and proteins. nih.gov This process is often carried out by nitroreductase enzymes present in both mammalian cells and bacteria. nih.gov The formation of these reactive species is thought to be a primary driver of the mutagenic and potential carcinogenic effects of some nitrofurans. nih.gov

Table 2: Summary of Metabolic Pathways for 7-methoxy-2-nitronaphtho[2,1-b]furan

| Metabolic Pathway | Description |

| Demethylation | Removal of the methyl group from the methoxy substituent. |

| Hydroxylation | Addition of a hydroxyl group to the aromatic structure. |

| Furan Ring Cleavage | Opening of the furan ring structure. |

| Nitro Group Reduction | Conversion of the nitro group to an amine, a key activation step. |

Data from studies on the isomer 7-methoxy-2-nitronaphtho[2,1-b]furan. nih.gov

Structure Activity Relationship Sar and Computational Chemistry of 6 Methoxy 2 Nitronaphtho 1,2 B Furan

Empirical Structure-Activity Relationships within Nitronaphthofuran Derivatives

Empirical SAR studies focus on identifying the relationships between the chemical structure of a series of compounds and their biological activity. For nitronaphthofuran derivatives, the position and nature of substituents like the methoxy (B1213986) and nitro groups are critical determinants of their biological effects.

The biological activity of nitronaphthofuran derivatives is significantly influenced by the positioning of the methoxy and nitro groups on the aromatic scaffold. mdpi.comnih.gov The nitro group, in particular, is a well-known pharmacophore and toxicophore, with its effects being highly dependent on its location within the molecule. nih.gov

The enzymatic reduction of the nitro group is often a prerequisite for the antimicrobial activity of nitroaromatic compounds, leading to the formation of toxic radical species. researchgate.net The position of the nitro group can affect the ease of this reduction. nih.gov For instance, in nitroarenes, the position of the nitro group influences their mutagenicity, which is linked to their reductive metabolism. nih.gov Studies on other nitro-containing compounds, such as chalcones, have demonstrated that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com For example, nitro groups at the ortho position in both rings of certain chalcones were associated with the highest anti-inflammatory activity. mdpi.com

| Functional Group | Positional Effect | Observed Biological Impact | Reference Compound Class |

|---|---|---|---|

| Nitro Group | Ortho-position | Enhanced anti-inflammatory activity | Chalcones mdpi.com |

| Nitro Group | Variable | Affects mutagenicity through ease of reductive metabolism | Nitroarenes nih.gov |

| Methoxy Group | Variable | Influences antimicrobial and cytotoxic activity | Trifluoromethyl methoxyphenyl β-diketones mdpi.com |

Systematic structural modifications of the nitronaphthofuran scaffold allow for the correlation of these changes with observed functional responses. The introduction of different substituents at various positions can lead to significant alterations in biological activity. mdpi.com For instance, in benzofuran (B130515) derivatives, substitutions at the C-2 position with ester or heterocyclic rings have been found to be crucial for their cytotoxic activity. mdpi.com

The process of correlating structural variations with functional responses is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds. isef.net By systematically altering the structure of 6-Methoxy-2-nitronaphtho(1,2-b)furan, for example, by shifting the positions of the methoxy and nitro groups or by introducing new substituents, it is possible to map out the structural requirements for a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthofurans

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.commdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. nih.gov For naphthofurans, this would involve synthesizing a library of derivatives and evaluating their potency and selectivity against a specific biological target. Various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can then be employed to build the QSAR model. brieflands.com

A successful QSAR model can be used to predict the biological activity of novel compounds, thereby guiding the design of more potent and selective agents. nih.gov For example, a QSAR study on 1,4-naphthoquinone (B94277) derivatives led to the development of predictive models for their anticancer activity. nih.gov These models are validated to ensure their predictive power and stability. brieflands.com

A crucial aspect of QSAR modeling is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netpharmatutor.org These descriptors can be categorized into various types, including electronic, steric, hydrophobic, and topological. pharmatutor.orgnih.gov

The selection of relevant descriptors is a critical step in building a predictive QSAR model. nih.gov Once a model is established, the interpretation of the selected descriptors can provide valuable insights into the structural features that are important for biological activity. nih.gov For instance, a QSAR model might reveal that a particular electronic property, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), is highly correlated with the biological activity of a series of compounds. researchgate.net This information can then be used to guide the design of new molecules with optimized properties.

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy, Electrophilicity Index | Electron-accepting ability, reactivity researchgate.net |

| Steric | Molar Refractivity | Molecular volume and polarizability researchgate.net |

| Hydrophobic | LogP, Aqueous Solubility (LogS) | Lipophilicity, distribution in biological systems researchgate.net |

| Topological | Topological Polar Surface Area (PSA) | Polar surface area, related to membrane permeability researchgate.net |

Molecular Modeling and Docking Studies of this compound and Analogs

Molecular modeling and docking are powerful computational tools used to study the interaction between a small molecule, such as this compound, and its biological target at the atomic level. unar.ac.idtum.de

Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comnih.gov These studies can help to elucidate the mechanism of action of a compound and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. mdpi.com For instance, molecular docking studies of naphtho[2,1-b]furan (B1199300) derivatives have been used to understand their antibacterial activity. researchgate.net

By visualizing the binding mode of this compound and its analogs within the active site of a target protein, researchers can gain valuable insights for the rational design of new derivatives with improved binding affinity and, consequently, enhanced biological activity. unar.ac.id Molecular dynamics simulations can further be used to assess the stability of the ligand-receptor complex over time. nih.gov

Characterization of Active Site Interactions and Binding Site Topography

Beyond predicting affinity, docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. By analyzing the optimal docked pose, researchers can identify key amino acid residues in the active site that interact with the ligand. These non-covalent interactions are fundamental to molecular recognition and biological activity.

For instance, computational studies on a naphthofuran-based SIRT1 activator revealed that the compound forms two critical hydrogen bonds with the side chains of threonine 209 (Thr209) and asparagine 226 (Asn226) within the binding site. researchgate.net Other common interactions that can be identified include:

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic residues like valine, leucine, and isoleucine.

π-π Stacking: Aromatic rings on the ligand (such as the naphthalene (B1677914) core) can stack with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.net

Ionic Bonds: Formed between charged groups on the ligand and oppositely charged residues in the protein.

This detailed characterization of the binding site topography and intermolecular interactions is essential for understanding the basis of a compound's activity and for designing modifications to improve its potency and selectivity. mdpi.com

Table 2: Key Active Site Interactions for a Naphthofuran Activator with SIRT1

| Interacting Residue | Interaction Type | Functional Group on Ligand |

| Thr209 | Hydrogen Bond | N/A (as per source) |

| Asn226 | Hydrogen Bond | N/A (as per source) |

| Various | Hydrophobic Contact | Naphthalene Core |

Data derived from a study on a lead naphthofuran compound M1. researchgate.net

Pharmacophore Generation and Virtual Screening for Novel Scaffolds

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. dergipark.org.tr These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. mdpi.com

Pharmacophore models can be generated in two primary ways:

Ligand-Based: Developed by aligning a set of known active molecules and extracting their common chemical features. dergipark.org.tr

Structure-Based: Derived directly from the 3D structure of a ligand-protein complex, mapping the key interaction points in the active site. dergipark.org.trnih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds, a process known as virtual screening. dergipark.org.tr This approach identifies molecules from the database that match the pharmacophore's features and are therefore predicted to be biologically active. nih.gov This technique is highly effective for discovering novel chemical scaffolds that are structurally different from known active compounds but possess the necessary features for binding. mdpi.com For example, a lead naphthofuran compound was identified as a potent SIRT1 activator through a virtual screening campaign of the ChemDiv database. nih.gov

Advanced Computational Methodologies in Naphthofuran Research

To gain a deeper understanding of the chemical properties and dynamic behavior of naphthofuran derivatives, more advanced computational methods are employed. These techniques go beyond static docking models to explore the electronic nature and conformational dynamics of the molecules.

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic structure of a molecule in detail. nih.govepstem.net These calculations can determine a variety of electronic properties that govern a molecule's reactivity and intermolecular interactions.

Key properties include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of molecular stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting where a molecule might engage in electrostatic or hydrogen-bonding interactions.

Chemical Potential and Hardness: These descriptors quantify a molecule's tendency to donate or accept electrons and its resistance to changes in its electron configuration, respectively. mdpi.com The presence of an electron-withdrawing nitro group and an electron-donating methoxy group in this compound significantly influences these electronic properties. ontosight.ai

Table 3: Representative Quantum Chemical Properties for a Heterocyclic Compound

| Property | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Chemical Potential (μ) | Tendency to accept or donate electrons. | Lower values suggest higher reactivity. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Higher values indicate greater stability. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the ligand-protein complex over time. biotechnologia-journal.org By simulating the movements of atoms and molecules according to the laws of physics, MD can reveal valuable information about the stability of binding poses, the flexibility of the protein and ligand, and the role of solvent molecules. nih.gov

MD simulations can be used to:

Assess Binding Stability: An MD simulation starting from a docked pose can confirm whether the predicted interactions are stable over a period of nanoseconds or if the ligand shifts to a different conformation.

Analyze Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects.

Calculate Binding Free Energy: More advanced MD techniques, such as MM/PBSA or free energy perturbation, can provide more accurate estimations of binding affinity than docking scores alone.

These simulations provide a more realistic view of the binding event, accounting for the inherent flexibility of biological systems. mdpi.comnih.gov

The insights gained from docking, pharmacophore modeling, and MD simulations are integrated into a comprehensive in silico drug design strategy. biotechnologia-journal.org When an initial "hit" compound like this compound is identified, computational tools are used to guide its optimization into a "lead" compound with improved properties. danaher.combiobide.com

This lead optimization process involves making systematic chemical modifications to the hit compound and computationally predicting the effect of these changes. biobide.com For example, based on the predicted binding mode of the naphthofuran lead compound M1, a series of seven analogues were designed and synthesized to improve its activity. nih.govresearchgate.net Computational models can predict how modifications will affect:

Potency: By adding or modifying functional groups to form stronger or additional interactions with the target protein.

Selectivity: By designing modifications that exploit differences between the target's active site and that of other related proteins.

ADMET Properties: In silico models can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the design cycle. danaher.com

This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, accelerating the development of new therapeutic agents. chemrxiv.org

Emerging Research Directions and Future Perspectives for 6 Methoxy 2 Nitronaphtho 1,2 B Furan

Development of Innovative and Sustainable Synthetic Routes for Naphthofuran Scaffolds

The synthesis of naphthofuran derivatives is a cornerstone of research in this area, with a growing emphasis on the development of sustainable and efficient synthetic methods. eurjchem.comresearchgate.net Green chemistry principles are increasingly being applied to the synthesis of furan (B31954) derivatives, utilizing renewable biomass feedstocks to achieve high selectivity while minimizing environmental impact. rsc.org Researchers are exploring novel, eco-friendly, and transition-metal-free methods, such as visible-light-induced photocyclization of ortho-biarylchalcones of the naphthofuran series, to synthesize these compounds. researchgate.net

Recent advancements have also focused on ultrasound-assisted synthesis, which offers advantages in terms of cost-effectiveness, environmental sustainability, and improved reaction efficiency. researchgate.net Furthermore, palladium-catalyzed three-component coupling reactions using naphthols, aldehydes, and carbon monoxide have been developed for the synthesis of naphthofuran-2(3H)-one derivatives. acs.org These innovative approaches aim to provide more efficient and environmentally benign routes to the naphthofuran core, facilitating the production of a diverse range of derivatives for further study. eurjchem.comresearchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Green Chemistry Routes | Utilization of renewable biomass. rsc.org | High selectivity, adherence to green chemistry principles. rsc.org |

| Ultrasound-Assisted Synthesis | Application of ultrasonic frequency sound waves. researchgate.net | Cost-effectiveness, environmental sustainability, improved reaction efficiency. researchgate.net |

| Palladium-Catalyzed Coupling | Three-component coupling of naphthols, aldehydes, and carbon monoxide. acs.org | Efficient synthesis of specific naphthofuran derivatives. acs.org |

| Visible-Light-Induced Photocyclization | Transition-metal-free method. researchgate.net | Eco-friendly, produces highly stable compounds. researchgate.net |

Rational Design and Synthesis of Highly Potent and Selective Naphthofuran Analogs

The rational design of novel naphthofuran analogs is a key strategy for enhancing their therapeutic potential. By leveraging the crystal structure of target proteins, researchers can employ structure-based drug design to create analogs with improved potency and selectivity. nih.govresearchgate.net For example, a series of novel naphthofuran derivatives have been designed and synthesized as potent SIRT1 activators, which have shown promise in resisting high glucose-induced apoptosis in cells. nih.govresearchgate.netfrontiersin.org

This approach involves identifying a lead compound and then systematically modifying its structure to optimize its interaction with the biological target. nih.govresearchgate.net Through this process, analogs with significantly improved biological activity compared to the parent compound can be developed. nih.govresearchgate.net The synthesis of these rationally designed analogs often involves multi-step procedures, starting from commercially available materials and employing various chemical reactions to build the final molecule. nih.gov

| Compound | Design Strategy | Observed Potency |

|---|---|---|

| M1 (Lead Compound) | Virtual screening and bioactivity assay. nih.govresearchgate.net | Potent SIRT1 activator. nih.govresearchgate.net |

| 6b (Analog) | Structure-based drug design. nih.govresearchgate.net | Comparable activity to SRT2104 (positive control). nih.govresearchgate.net |

| 6d (Analog) | Structure-based drug design. nih.govresearchgate.net | Comparable activity to SRT2104 (positive control). nih.govresearchgate.net |

Discovery of Novel Biological Activities and Mechanistic Insights Beyond Current Understanding

While the mutagenic properties of some nitronaphthofurans are known, ongoing research seeks to uncover novel biological activities and gain a deeper understanding of their mechanisms of action. Naphthofuran derivatives have been investigated for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. google.com

Recent studies have explored the potential of naphthofuran compounds as inhibitors of enzymes such as tyrosinase, which is relevant in agricultural, cosmetic, and medicinal chemistry. researchgate.net Additionally, certain substituted naphthofurans have been found to exhibit unexpected affinity for muscarinic receptors, acting as antagonists. nih.gov Mechanistic studies are crucial for elucidating how these compounds exert their effects at the molecular level. For instance, the cytotoxic actions of some related naphthoquinones are thought to involve the alkylation of thiol residues on topoisomerase II–DNA complexes. mdpi.com

| Biological Activity | Target/Mechanism | Potential Application |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth. nih.gov | Development of new antibiotics. nih.gov |

| Antitumor | Cytotoxic effects on cancer cells. nih.gov | Anticancer drug development. nih.gov |

| Tyrosinase Inhibition | Inhibition of the tyrosinase enzyme. researchgate.net | Agricultural, cosmetic, and medicinal applications. researchgate.net |

| Muscarinic Antagonism | Binding to and blocking muscarinic receptors. nih.gov | Potential for treating various conditions involving the cholinergic system. |

Integration of Naphthofuran Chemistry with Advanced Materials Science Applications

The unique chemical properties of the aromatic furan scaffold suggest that naphthofuran derivatives may have applications beyond medicine, in the field of materials science. google.com There is growing interest in the potential use of these compounds as advanced pore transport materials and photosensitizers. google.com The extended π-conjugated system of the naphthofuran nucleus makes it an attractive candidate for applications in organic electronics.

Application of Artificial Intelligence and Machine Learning in Naphthofuran Research

AI algorithms can analyze vast datasets to identify patterns and make predictions with high speed and accuracy. fnasjournals.com In the context of naphthofuran research, ML models can be trained to predict the binding affinity of different analogs to a specific protein target, thereby guiding the rational design of more potent compounds. nih.gov Furthermore, AI can accelerate the analysis of complex biological data, helping to elucidate the mechanisms of action of these compounds. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 6-Methoxy-2-nitronaphtho(1,2-b)furan derivatives?

A common approach involves functionalizing naphthofuran precursors via nitration and methoxylation. For example, ethyl naphtho[2,1-b]furan-2-carboxylate can be synthesized from 2-hydroxy-1-naphthaldehyde using ethyl chloroacetate under basic conditions (K₂CO₃/DMF) . Subsequent nitration and methoxylation steps may be optimized based on substituent positions.

Q. How is structural confirmation achieved for naphthofuran derivatives like this compound?

Multimodal characterization is critical:

- IR spectroscopy identifies functional groups (e.g., ester C=O at ~1718 cm⁻¹, nitro groups at ~1520-1350 cm⁻¹) .

- ¹H NMR resolves aromatic protons (δ 7.60–8.50 ppm for naphthofuran systems) and substituent-specific signals (e.g., methoxy at δ ~3.80 ppm) .

- Mass spectrometry confirms molecular weight (e.g., molecular ion peak at m/z 243.21 for C₁₃H₉NO₄) .

Q. What are the critical physical properties of this compound?

While direct data for this compound is limited, analogs suggest:

- Molecular formula : C₁₃H₉NO₄ (MW 243.21) .

- Melting point : Nitronaphthofurans typically melt between 150–250°C, depending on substituents .

- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to nitro and methoxy groups .

Q. What safety precautions are required when handling nitronaphthofuran derivatives?

- Avoid inhalation/skin contact; use PPE (gloves, lab coats, goggles).

- Store below -20°C if unstable; ensure ventilation to prevent dust accumulation .

- Dispose via certified hazardous waste protocols .

Q. How can purity be assessed during synthesis?

- TLC (silica gel, hexane/ethyl acetate eluent) monitors reaction progress.

- Column chromatography purifies crude products using gradient elution .

- HPLC with UV detection ensures >95% purity for biological assays .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, methoxy) influence reactivity in naphthofuran systems?

The nitro group is electron-withdrawing, directing electrophilic substitution to specific positions, while methoxy groups donate electron density, altering regioselectivity. Computational studies (DFT) can predict reactive sites, validated experimentally via nitration/halogenation trials .

Q. What strategies optimize yield in microwave-assisted synthesis of naphthofuran derivatives?

Microwave irradiation reduces reaction time and improves selectivity:

- Use polar solvents (ethanol, DMF) for efficient dielectric heating.

- Optimize power (300–500 W) and time (10–30 minutes) to prevent decomposition .

- Compare yields with conventional thermal methods to validate efficiency gains .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Variable-temperature NMR clarifies dynamic effects (e.g., tautomerism).

- 2D NMR (COSY, HSQC) assigns overlapping signals in aromatic regions .

- X-ray crystallography provides definitive structural confirmation, as seen in 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan .

Q. What biological activities are associated with nitronaphthofuran derivatives, and how are they evaluated?

Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Structure-activity relationships (SAR) reveal that nitro and methoxy groups enhance membrane disruption, validated via time-kill kinetics and SEM imaging of treated cells .

Q. How do steric and electronic factors affect the regioselectivity of naphthofuran functionalization?

Steric hindrance from methoxy groups can block electrophilic attack at adjacent positions. Computational modeling (e.g., Fukui indices) predicts preferred sites, while isotopic labeling (¹⁵N/²H) tracks reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.